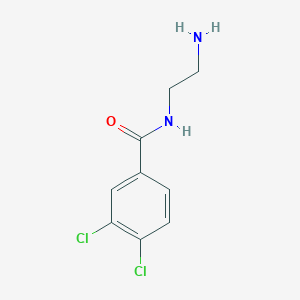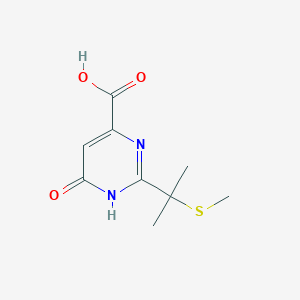
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in the inflammatory response . The inhibition of COX-2 can lead to reduced production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share a similar core structure and have been studied for their analgesic and anti-inflammatory activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and its ability to inhibit COX-2 selectively. This selective inhibition makes it a promising candidate for the development of new anti-inflammatory drugs with potentially fewer side effects compared to non-selective COX inhibitors.
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-5(7(13)14)4-6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
Clave InChI |
MQGVATXPECKGKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC(=CC(=O)N1)C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
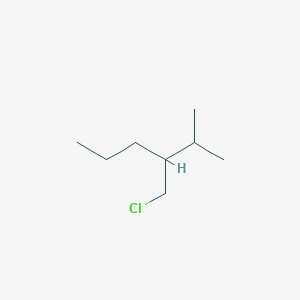
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)
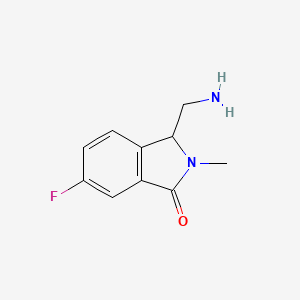
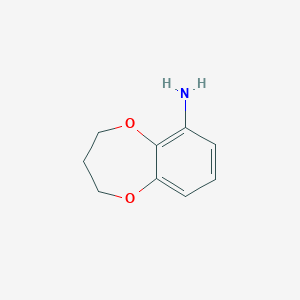
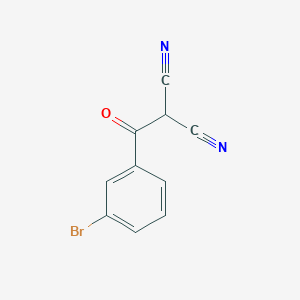

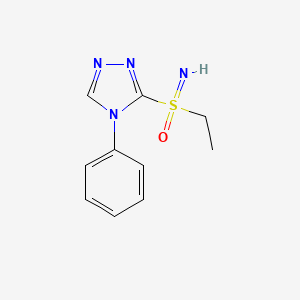
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
methanol](/img/structure/B13196745.png)
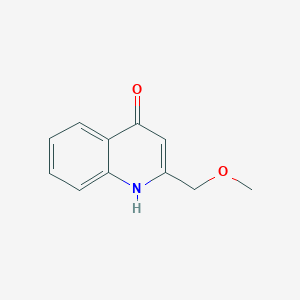

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)
